Methyl 3-(3-aminophenyl)prop-2-ynoate
Description
Methyl 3-(3-aminophenyl)prop-2-ynoate is a propargyl ester derivative featuring a phenyl ring substituted with an amino group at the meta position. The compound’s structure combines a reactive alkyne moiety with an electron-rich aromatic system, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and materials chemistry applications. Its CAS number is 2098040-61-8, and it is commercially available through specialized suppliers .
Properties
CAS No. |
2098040-61-8 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl 3-(3-aminophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,11H2,1H3 |
InChI Key |
IGTUCLNXTKJUPH-UHFFFAOYSA-N |
SMILES |
COC(=O)C#CC1=CC(=CC=C1)N |
Canonical SMILES |
COC(=O)C#CC1=CC(=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Key structural analogues differ primarily in the substituents on the phenyl ring (Table 1). These variations influence electronic properties, reactivity, and applications:
*Calculated based on molecular formula C₁₀H₉NO₂.
Key Observations:
- Electronic Effects: The 3-amino group is electron-donating, increasing electron density at the alkyne terminus, which may enhance reactivity in click chemistry or Sonogashira couplings compared to electron-withdrawing groups (e.g., -CN, -Cl) .
- Hydrogen Bonding: The -NH₂ group enables hydrogen bonding, improving solubility in polar solvents (e.g., DMSO, ethanol) compared to hydrophobic analogues like the o-tolyl derivative .
Physicochemical Properties
- Melting Points: Data for the amino-substituted derivative is unavailable, but fluorinated and chlorinated analogues are typically liquids or low-melting solids due to weaker intermolecular forces .
- Solubility: Amino-substituted derivatives show higher solubility in polar solvents (e.g., methanol, DMF) compared to halogenated analogues .
Commercial Availability
- This compound is less widely available (1 supplier) compared to fluorophenyl (3 suppliers) or cyanophenyl (3 suppliers) analogues .
- Pricing for the 4-fluorophenyl variant ranges from €34/100 mg to €329/5 g .
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